molecular formula C9H17NO3 B13783857 Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate

Cat. No.: B13783857
M. Wt: 187.24 g/mol
InChI Key: LSFRBWAHIQCWED-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with a cyclopentane ring structure It contains an amino group, a hydroxymethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the use of palladium-catalyzed reactions to introduce the carboxylate group, followed by further functionalization to add the amino and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted amino compounds.

Scientific Research Applications

Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A precursor in the synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate.

    Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A similar compound with a hydroxymethyl group at a different position.

    Indole derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-amino-3-(hydroxymethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)7-4-3-6(5-11)8(7)10/h6-8,11H,2-5,10H2,1H3

InChI Key

LSFRBWAHIQCWED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1N)CO

Origin of Product

United States

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